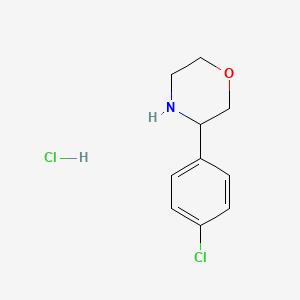

3-(4-Chlorophenyl)morpholine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-chlorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUBCLCJPLUOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590005 | |

| Record name | 3-(4-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170797-92-8 | |

| Record name | 3-(4-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)morpholine hydrochloride is a synthetic organic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors. As a derivative of morpholine, a versatile and privileged scaffold in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] The presence of the 4-chlorophenyl substituent is known to enhance the pharmacological profile of molecules, potentially leading to improved efficacy and metabolic stability.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical behavior, analytical characterization, and handling considerations that are critical for its application in research and development.

The morpholine ring, with its inherent weak basicity and capacity for hydrogen bonding, often imparts favorable pharmacokinetic properties to drug candidates, including enhanced aqueous solubility and metabolic stability.[2] Understanding the specific physicochemical characteristics of the hydrochloride salt of 3-(4-chlorophenyl)morpholine is paramount for its effective utilization in synthetic chemistry and drug design.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification, handling, and application in various experimental settings.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 4-(Morpholin-3-yl)chlorobenzene hydrochloride | [3] |

| CAS Number | 1170797-92-8 | [1][5][6] |

| Molecular Formula | C₁₀H₁₂ClNO · HCl | [1][6] |

| Molecular Weight | 234.13 g/mol | [1][6] |

| Appearance | White crystalline powder | [1][6] |

| Melting Point | 198-203 °C | [1][6] |

| Purity | ≥ 98% (by HPLC) | [1][6] |

| Storage Conditions | Store at 0-8 °C | [1][6] |

Solubility Profile

Experimental Protocol for Solubility Determination:

A standard method for determining the solubility of a compound involves the equilibrium solubility method.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then expressed in units such as mg/mL or g/100mL.

Acidity (pKa)

The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The pKa of the conjugate acid of the morpholine nitrogen in this compound is expected to be in the weakly basic range. For comparison, the pKa of the conjugate acid of unsubstituted morpholine is approximately 8.4.[8] The presence of the electron-withdrawing 4-chlorophenyl group at the 3-position may slightly decrease the basicity (lower the pKa) of the morpholine nitrogen compared to the parent morpholine. A lower pKa value can be advantageous in drug design, as it may reduce the potential for off-target interactions at physiological pH.[9]

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while recording the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of related structures.

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons (C₆H₄Cl): The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (approximately δ 7.2-7.5 ppm) due to the para-substitution pattern.

-

Morpholine Protons (CH): The proton at the C3 position, adjacent to both the nitrogen and the chlorophenyl ring, will likely be a multiplet at a downfield position (around δ 4.0-4.5 ppm).

-

Morpholine Protons (CH₂): The methylene protons of the morpholine ring will appear as multiplets in the region of δ 2.5-4.0 ppm. The protons adjacent to the oxygen atom will be at a more downfield position compared to those adjacent to the nitrogen.

Predicted ¹³C NMR Spectral Data:

-

Aromatic Carbons (C₆H₄Cl): The carbons of the chlorophenyl ring will resonate in the aromatic region (approximately δ 120-140 ppm). The carbon bearing the chlorine atom will have a distinct chemical shift.

-

Morpholine Carbon (CH): The C3 carbon will appear at a downfield position (around δ 70-80 ppm) due to the influence of the adjacent nitrogen and aromatic ring.

-

Morpholine Carbons (CH₂): The methylene carbons of the morpholine ring will be observed in the range of δ 45-70 ppm, with the carbons adjacent to the oxygen (C2 and C6) being more downfield than the carbon adjacent to the nitrogen (C5).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A reference spectrum for the closely related morpholine hydrochloride is available from the NIST WebBook.[]

Expected Characteristic IR Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the ammonium hydrochloride salt.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

C-H Stretch (Aliphatic): Absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching of the morpholine ring.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-O-C Stretch: A strong absorption band around 1100 cm⁻¹ is characteristic of the ether linkage in the morpholine ring.

-

C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ may be observed for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected protonated molecule [M+H]⁺ for the free base (C₁₀H₁₂ClNO) would have a mass-to-charge ratio (m/z) of approximately 198.0680.[5]

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the cleavage of the morpholine ring and the loss of substituents. Common fragmentation pathways for morpholine-containing compounds include the loss of small neutral molecules such as water, ethylene, or parts of the morpholine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.

Exemplary RP-HPLC Method:

-

Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile).[11][12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs, typically around 220-230 nm.

-

Column Temperature: 30 °C.

This method would allow for the separation of the main compound from potential impurities. Method validation according to ICH guidelines would be necessary for quality control purposes.[11]

Stability and Storage

This compound is described as a stable compound.[1][6] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place, typically at 0-8 °C.[1][6]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage form development. While specific data for this compound is not available, hydrochloride salts of amines can be hygroscopic.

Experimental Protocol for Hygroscopicity Assessment (European Pharmacopoeia Method): [3]

-

Sample Preparation: Accurately weigh a sample of the compound into a tared container.

-

Exposure: Place the open container in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium sulfate solution) and a constant temperature (e.g., 25 °C) for 24 hours.

-

Weighing: After 24 hours, re-weigh the sample.

-

Classification: The percentage increase in mass determines the hygroscopicity classification (non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic).

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. A thorough polymorphic screen is a crucial step in drug development.

Experimental Techniques for Polymorphism Screening:

-

Differential Scanning Calorimetry (DSC): To identify different crystalline forms by their melting points and enthalpies of fusion.

-

Powder X-ray Diffraction (PXRD): To analyze the crystal lattice structure of different polymorphs.

-

Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.

-

Hot-Stage Microscopy: To visually observe solid-state transitions.

Synthesis

As an intermediate, the synthesis of 3-(4-Chlorophenyl)morpholine is a key consideration. While the specific industrial synthesis of the hydrochloride salt is proprietary, a plausible synthetic route can be envisioned based on established organic chemistry principles. One common approach for the synthesis of 3-aryl-morpholines involves the reaction of a styrene oxide with an ethanolamine derivative.

Illustrative Synthesis Workflow:

Caption: A potential synthetic route to this compound.

This two-step process involves the nucleophilic ring-opening of 4-chlorostyrene oxide with ethanolamine to form an amino-alcohol intermediate. Subsequent intramolecular cyclization, typically under acidic conditions with dehydration, yields the 3-(4-chlorophenyl)morpholine free base. Treatment with hydrochloric acid then affords the final hydrochloride salt.

Conclusion

This compound is a valuable building block in modern drug discovery and agrochemical research. Its physicochemical properties, including its crystalline nature, melting point, and anticipated solubility in polar solvents, make it a versatile intermediate for chemical synthesis. While specific experimental data for some parameters like pKa and detailed spectral analyses are not widely published, this guide provides a robust framework based on the known chemistry of morpholine derivatives and standard analytical protocols. For researchers and drug development professionals, a thorough in-house characterization of this compound using the methodologies outlined herein is essential to ensure its quality, stability, and effective application in the development of novel and impactful molecules.

References

- 1. rsc.org [rsc.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4-CHLOROPHENYL)MORPHOLINE HCL | CymitQuimica [cymitquimica.com]

- 5. 1170797-92-8|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(4-Chlorophenyl)morpholine Hydrochloride

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)morpholine hydrochloride is a synthetic molecule featuring a central morpholine ring appended with a 4-chlorophenyl group. While its precise mechanism of action is not yet fully elucidated in dedicated public-domain studies, its structural motifs are prevalent in a multitude of pharmacologically active agents. This guide synthesizes the available information on structurally related compounds to postulate a likely mechanistic profile for this compound. We will delve into its potential as a modulator of key biological targets, including enzymes and receptors within the central nervous system and beyond. This document will further outline a comprehensive, field-proven framework for the experimental validation of these proposed mechanisms, providing researchers with the necessary protocols to rigorously investigate its biological activity.

Introduction: The Morpholine Scaffold and Chlorophenyl Moiety as Pharmacophores

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] Its presence is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The morpholine nitrogen can act as a hydrogen bond acceptor, while the overall conformation of the ring can orient substituents for optimal interaction with biological targets.[3]

The 4-chlorophenyl group is another common feature in bioactive molecules, often contributing to enhanced binding affinity through hydrophobic and electronic interactions. The chlorine atom, being electron-withdrawing, can influence the electronic distribution of the phenyl ring and participate in halogen bonding, a recognized non-covalent interaction with biological macromolecules.

The combination of these two pharmacophores in this compound suggests a high potential for interaction with various biological targets, making it a compound of significant interest for drug discovery and development.[4]

Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on compounds containing either a morpholine or a chlorophenyl moiety, or both, we can hypothesize several potential mechanisms of action for this compound.

Enzyme Inhibition

The structural characteristics of this compound make it a plausible candidate for an enzyme inhibitor.

-

Cholinesterase Inhibition: Several quinoline derivatives bearing a morpholine group have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[5] The morpholine moiety in these compounds often interacts with the peripheral anionic site or the catalytic triad of the enzyme.

-

Sterol Biosynthesis Pathway Inhibition: Morpholine-based fungicides are known to inhibit enzymes involved in the ergosterol biosynthesis pathway, such as sterol Δ14-reductase and sterol Δ8-Δ7 isomerase.[6] This mode of action is crucial for their antifungal activity.

-

Kinase Inhibition: The morpholine ring is a key component of several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.[1]

Receptor Modulation

The presence of the 4-chlorophenyl ring suggests potential interactions with various receptors, particularly within the central nervous system.

-

Dopamine Receptor Antagonism: Chiral morpholine analogs have been identified as potent and selective antagonists of the dopamine D4 receptor.[7] The substituted phenyl group in these analogs plays a crucial role in receptor binding.

-

Cannabinoid Receptor Modulation: Phenylurea derivatives containing a 4-chlorophenyl group have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.[8]

A Framework for Experimental Validation

To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. This section provides detailed protocols for key experiments.

Initial Target Screening: Broad-Based Assays

A logical first step is to perform a broad panel screen to identify potential biological targets.

Protocol: Broad Ligand Binding and Enzyme Inhibition Screening

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Selection: Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of receptors, ion channels, transporters, and enzymes.

-

Primary Screen: Perform an initial single-point screen at a high concentration (e.g., 10 µM) to identify any significant interactions (typically >50% inhibition or stimulation).

-

Data Analysis: Analyze the screening data to identify "hits" – targets that show a significant response to the compound.

In-depth Mechanistic Studies for Validated Hits

Once potential targets are identified, more focused in-vitro and cellular assays are necessary to validate these interactions and elucidate the mechanism.

Protocol: Enzyme Inhibition Kinetics

-

Enzyme and Substrate Preparation: Obtain the purified enzyme of interest and its corresponding substrate. Prepare a series of substrate concentrations bracketing the known Kₘ value.

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Kinetic Assay: In a multi-well plate, combine the enzyme, varying concentrations of the substrate, and varying concentrations of the inhibitor. Initiate the reaction and measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the initial reaction velocities against substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition (competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).

Protocol: Receptor Binding Assays

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest from a suitable cell line or tissue.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of this compound (as the competitor).

-

Separation and Detection: Separate the bound from the unbound radioligand (e.g., by filtration) and quantify the radioactivity of the bound fraction.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ and subsequently the Kᵢ value.

Protocol: Cellular Functional Assays

-

Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target of interest.

-

Functional Readout: Select an appropriate functional assay that measures the downstream signaling of the target upon activation or inhibition. Examples include:

-

cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

-

Calcium Mobilization Assays: For GPCRs that couple to Gαq.

-

Reporter Gene Assays: For targets that regulate gene transcription.

-

-

Assay Execution: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist or antagonist.

-

Data Analysis: Generate dose-response curves to determine the potency (EC₅₀ or IC₅₀) and efficacy of the compound.

Data Presentation and Visualization

Clear and concise presentation of experimental data is crucial for interpretation and communication.

Table 1: Hypothetical Quantitative Data for this compound

| Target | Assay Type | Potency (IC₅₀/EC₅₀/Kᵢ) |

| Acetylcholinesterase | Enzyme Inhibition | 5.2 µM (Kᵢ) |

| Dopamine D4 Receptor | Receptor Binding | 250 nM (Kᵢ) |

| Dopamine D4 Receptor | cAMP Functional Assay | 480 nM (IC₅₀) |

Diagram 1: Proposed Experimental Workflow for Mechanism of Action Elucidation

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups | MDPI [mdpi.com]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 3-(4-Chlorophenyl)morpholine hydrochloride

An In-Depth Technical Guide to 3-(4-Chlorophenyl)morpholine Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS Number: 1170797-92-8). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key synthetic intermediate. The guide covers its chemical identity, physicochemical properties, a plausible synthetic pathway, detailed analytical characterization protocols, and its principal applications in the pharmaceutical and agrochemical sectors. By integrating field-proven insights with established scientific principles, this whitepaper serves as an authoritative resource for the effective utilization and handling of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 3-(4-chlorophenyl)morpholine. The salt form enhances stability and solubility, simplifying its handling and use in various reaction conditions[1]. Its core structure consists of a morpholine ring, a heterocyclic motif widely recognized as a "privileged pharmacophore" in medicinal chemistry, substituted with a 4-chlorophenyl group at the 3-position[2][3]. This substitution pattern is critical for its utility in building more complex, biologically active molecules.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1170797-92-8 | [1][4][5] |

| Molecular Formula | C₁₀H₁₂ClNO·HCl | [1] |

| Molecular Weight | 234.13 g/mol | [1][6][7] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 95-98% (typically by HPLC) | [1][8] |

| Melting Point | 198-203 °C | [1] |

| PubChem CID | 17749821 | [1] |

| InChI Key | VKUBCLCJPLUOTA-UHFFFAOYSA-N | [8] |

Plausible Synthetic Pathway and Mechanistic Rationale

The synthesis of substituted morpholines is a well-established field in organic chemistry[9][10]. While proprietary manufacturing details for this compound are not publicly disclosed, a logical and chemically sound synthetic route can be postulated. A common approach involves the cyclization of an appropriate N-substituted diethanolamine derivative.

Causality of Experimental Choices: The selection of a starting material like 2-((2-hydroxy-2-(4-chlorophenyl)ethyl)amino)ethan-1-ol is strategic. This precursor already contains the complete carbon and nitrogen skeleton required for the final morpholine ring, with the chlorophenyl group correctly positioned. The subsequent intramolecular cyclization, typically acid-catalyzed (e.g., using sulfuric acid), is an efficient method for forming the six-membered morpholine ring. The final step, treatment with hydrochloric acid, serves the dual purpose of protonating the basic morpholine nitrogen to form the stable, crystalline hydrochloride salt and facilitating purification through precipitation.

Caption: A plausible synthetic workflow for 3-(4-Chlorophenyl)morpholine HCl.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a synthetic intermediate is paramount for the success of subsequent reactions and the quality of the final product. A multi-modal analytical approach is typically employed, with High-Performance Liquid Chromatography (HPLC) being the primary technique for purity assessment[1].

Trustworthiness Through Self-Validation: The described HPLC protocol is a self-validating system. System suitability tests (SSTs), including retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates, must be performed before sample analysis. These SSTs confirm that the chromatographic system is performing correctly, ensuring the trustworthiness and reliability of the generated purity data.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound.

Rationale: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte. A mobile phase of acetonitrile and water provides good separation, while the addition of an acid like trifluoroacetic acid (TFA) ensures sharp, symmetrical peak shapes by suppressing the ionization of any residual free amine. UV detection at a wavelength corresponding to the absorbance maximum of the chlorophenyl group (approx. 225-235 nm) provides high sensitivity.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 230 nm |

| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |

Step-by-Step Methodology:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 water:acetonitrile mixture to create a 1 mg/mL stock solution.

-

System Suitability: Inject a standard solution multiple times (n=5) to verify system performance against pre-defined criteria (e.g., RSD of retention time <1%, tailing factor <1.5).

-

Sample Analysis: Inject the sample solution.

-

Data Processing: Integrate the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).

Caption: Standard analytical workflow for purity determination by HPLC.

Confirmatory Analyses

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The expected monoisotopic mass for the free base (C₁₀H₁₂ClNO) is 197.06 Da[11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by showing the expected proton and carbon environments and their connectivities.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial starting material or building block in multi-step syntheses[1]. Its value lies in the combination of the pharmacologically significant morpholine ring and the synthetically versatile chlorophenyl group.

-

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders[1][12]. The morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability, while the chlorophenyl group can be a key binding element or a handle for further chemical modification (e.g., through cross-coupling reactions).

-

Agrochemical Synthesis: It is also used in the development of advanced crop protection agents. The structural features of the molecule can be incorporated into new pesticides or herbicides to enhance their efficacy and stability[1].

-

Material Science: The compound's properties may lend themselves to the development of specialty polymers and coatings, potentially conferring enhanced durability and chemical resistance[1].

Caption: Role as a versatile intermediate in multi-step synthetic applications.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. The information provided is based on typical Safety Data Sheets (SDS) for this class of chemical.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302)[13].

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[13][14].

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Commercial suppliers often recommend storage at refrigerated temperatures (0-8 °C) to ensure long-term stability[1].

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct molecular architecture. Its CAS number is 1170797-92-8. The combination of the proven morpholine pharmacophore and a functionalized phenyl ring makes it a versatile starting point for complex syntheses in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, analytical validation methods, and safety protocols is critical for its effective and safe application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1170797-92-8|this compound|BLD Pharm [bldpharm.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound [amp.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 3-(4-CHLOROPHENYL)MORPHOLINE HCL | CymitQuimica [cymitquimica.com]

- 9. Morpholine - Wikipedia [en.wikipedia.org]

- 10. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 11. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 12. chemimpex.com [chemimpex.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. kishida.co.jp [kishida.co.jp]

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-(4-Chlorophenyl)morpholine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activity of 3-(4-Chlorophenyl)morpholine hydrochloride. Given the structural alerts within this molecule, particularly the 4-chlorophenyl group attached to a morpholine scaffold, this document outlines a scientifically rigorous, hypothesis-driven approach to its characterization. We will focus on its potential interactions with key targets in the central nervous system, specifically monoamine transporters and enzymes, and provide detailed protocols for a thorough pharmacological evaluation.

Introduction and Scientific Rationale

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its incorporation into small molecules can enhance solubility, metabolic stability, and blood-brain barrier permeability.[3] The presence of a 4-chlorophenyl group is a common feature in compounds targeting monoamine systems. For instance, analogs with a 3-(4-chlorophenyl)tropane structure have demonstrated high affinity for the dopamine transporter (DAT).[2][4] This structural precedent strongly suggests that this compound is a compelling candidate for investigation as a modulator of monoamine transporters, with a potential primary affinity for the dopamine transporter.

This guide, therefore, proposes a systematic in vitro evaluation of this compound, beginning with the highest probability targets—the monoamine transporters (DAT, NET, and SERT)—and extending to monoamine oxidase (MAO) enzymes and general cell viability.

Proposed Primary Target Evaluation: Monoamine Transporters

Monoamine transporters are critical regulators of neurotransmission, and their modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders.[5] The initial and most critical step in characterizing this compound is to determine its affinity and functional potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Experimental Workflow for Monoamine Transporter Interaction

The following workflow provides a logical progression for characterizing the interaction of the test compound with monoamine transporters.

Caption: Workflow for Monoamine Transporter Evaluation.

Detailed Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[6] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Cell membrane preparations from the above cell lines.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]

-

Wash Buffer: Ice-cold Assay Buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membranes in a buffer containing a cryoprotectant and store at -80°C until use.[8]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[7]

-

Total and Non-Specific Binding: For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of the respective non-specific binding inhibitor.

-

Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific transporter) for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Detailed Protocol: Neurotransmitter Uptake Assays

These assays measure the functional inhibition of monoamine transporters. Both radiolabeled and fluorescent methods are available.

2.3.1 Radiolabeled Uptake Assay

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.[9]

-

Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Assay Buffer (e.g., Krebs-HEPES buffer).[9]

-

Test Compound: this compound.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC50 value.

2.3.2 Fluorescent Uptake Assay

This method provides a non-radioactive alternative, often with higher throughput.[10][11]

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Fluorescent substrate (e.g., a proprietary dye that mimics monoamine neurotransmitters).[10]

-

Assay Buffer.

-

Test Compound: this compound.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom plate.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Reagent Addition: Add the fluorescent substrate working solution to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Fluorescence Reading: Measure the fluorescence intensity using a bottom-read fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal and determine the IC50 value.

Proposed Secondary Target Evaluation: Monoamine Oxidase (MAO)

Compounds that interact with monoamine transporters may also affect the primary enzymes responsible for monoamine metabolism, MAO-A and MAO-B.[12] It is therefore prudent to screen this compound for inhibitory activity against these enzymes.

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for MAO Inhibition Assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

This assay is highly sensitive and suitable for high-throughput screening.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO Assay Buffer.

-

MAO Substrate (e.g., p-tyramine, which is a substrate for both isoforms).

-

High Sensitivity Probe (e.g., a reagent that reacts with H₂O₂ to produce a fluorescent product).

-

Developer/HRP Enzyme.

-

Known inhibitors for controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).[13]

-

Test Compound: this compound.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzymes, substrate, probe, and developer according to the manufacturer's instructions.

-

Assay Setup: To the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and varying concentrations of the test compound or control inhibitors.

-

Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate and probe/developer mix to each well to start the reaction.

-

Incubation: Incubate for 20-30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both MAO-A and MAO-B.

General Cellular Viability Assessment

It is essential to determine if the observed biological activities are due to specific interactions with the targets or a result of general cytotoxicity.[9] A simple cytotoxicity assay should be performed in parallel with the primary and secondary target assays.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

HEK293 cells (or another relevant cell line).

-

Complete cell culture medium.

-

Test Compound: this compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a period that matches the duration of the primary assays (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (concentration that causes 50% cytotoxicity).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.

Table 1: Summary of In Vitro Biological Activity of this compound

| Assay Type | Target | Parameter | Value (nM) |

| Radioligand Binding | DAT | Ki | TBD |

| NET | Ki | TBD | |

| SERT | Ki | TBD | |

| Functional Uptake | DAT | IC50 | TBD |

| NET | IC50 | TBD | |

| SERT | IC50 | TBD | |

| Enzyme Inhibition | MAO-A | IC50 | TBD |

| MAO-B | IC50 | TBD | |

| Cytotoxicity | HEK293 | CC50 | TBD |

TBD: To be determined.

Interpretation:

-

Potency: Lower Ki and IC50 values indicate higher potency.

-

Selectivity: Compare the Ki or IC50 values across the different targets. A significantly lower value for one target over the others (e.g., a >10-fold difference) suggests selectivity.

-

Therapeutic Index: A large ratio of CC50 to the potent Ki or IC50 values (CC50/IC50) suggests a favorable therapeutic window, where the compound is active at concentrations well below those that cause general cell death.

By following this comprehensive guide, researchers can systematically and rigorously characterize the in vitro biological activity of this compound, providing a solid foundation for further drug development efforts.

References

- 1. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Recovery of dopamine transporter binding and function after intrastriatal administration of the irreversible inhibitor RTI-76 {3 beta-(3p-chlorophenyl)tropan-2 beta-carboxylic acid p-isothiocyanatophenylethyl ester hydrochloride} | RTI [rti.org]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

- 11. Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. evotec.com [evotec.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 3-(4-Chlorophenyl)morpholine Hydrochloride Derivatives

Abstract

The morpholine ring is a privileged heterocyclic scaffold, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. This guide provides a comprehensive technical overview of a specific, high-value subclass: 3-(4-Chlorophenyl)morpholine hydrochloride derivatives. We will explore the strategic rationale behind their discovery, delve into robust synthetic methodologies with detailed protocols, analyze critical structure-activity relationships (SAR), and discuss their established and emerging therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important chemical scaffold.

The Strategic Importance of the 3-(4-Chlorophenyl)morpholine Scaffold

The fusion of a morpholine ring with a 3-aryl substituent creates a conformationally constrained scaffold that presents a specific vector for interaction with biological targets. The choice of a 4-chlorophenyl group is a deliberate and common strategy in medicinal chemistry for several key reasons:

-

Modulation of Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and facilitate entry into the central nervous system (CNS).

-

Metabolic Stability: The carbon-chlorine bond is strong and resistant to metabolic degradation, often blocking a potential site of oxidative metabolism on the phenyl ring, thereby increasing the compound's half-life.[5]

-

Target Engagement: The chloro-substituent can engage in specific halogen bonding or occupy hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.

Consequently, 3-(4-Chlorophenyl)morpholine serves as a crucial intermediate and core structure for a range of pharmacologically active agents, particularly in the development of therapeutics for neurological disorders, inflammation, and oncology.[6][7]

Core Synthetic Strategies and Methodologies

The synthesis of 3-aryl-morpholines can be approached through several strategic pathways. The selection of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

Strategy A: Di-alkylation and Cyclization of Aryl-Ethanolamines

This is a classical and robust approach for constructing the morpholine ring. The core principle involves the cyclization of a 1-(4-chlorophenyl)-2-aminoethanol precursor with a two-carbon synthon that acts as a di-electrophile.

Causality and Rationale: This method provides excellent control over the stereochemistry at the C3 position if an enantiopure amino alcohol is used as the starting material. The choice of the cyclizing agent (e.g., 1,2-dibromoethane vs. chloroacetyl chloride followed by reduction) allows for flexibility in reaction conditions and scale.

Generalized Protocol: Synthesis via Chloroacetylation and Reduction

-

N-Chloroacetylation: 1-(4-Chlorophenyl)-2-aminoethanol is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane (DCM) at low temperature (0 °C to rt) to form the N-(2-chloroacetyl) intermediate.

-

Intramolecular Williamson Ether Synthesis: The resulting amide is treated with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent acetyl group to form a morpholin-3-one intermediate.

-

Lactam Reduction: The morpholinone is then reduced to the desired morpholine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH) or borane-THF complex (BH3·THF) in an anhydrous solvent.

-

Salt Formation: The final free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a compatible solvent to precipitate the stable this compound salt.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-(4-Chlorophenyl)morpholine HCl.

Strategy B: Multi-Component Reactions (MCRs)

Modern synthetic chemistry often favors MCRs for their efficiency and ability to generate complex molecules in a single step. Copper-catalyzed reactions are particularly effective for synthesizing highly substituted morpholines.[8][9]

Causality and Rationale: This approach capitalizes on the in situ formation of reactive intermediates. For example, a copper catalyst can activate a diazo compound to form a copper carbenoid, which then reacts with an imine formed from the condensation of an amino alcohol and an aldehyde. This strategy is highly convergent and ideal for building libraries of analogues for SAR studies.

Generalized Protocol: Copper-Catalyzed Three-Component Synthesis

-

Reaction Setup: A mixture of a 2-amino alcohol, a 4-chlorobenzaldehyde, and a diazomalonate is prepared in a suitable solvent (e.g., DCM or toluene).

-

Catalysis: A copper(I) catalyst, such as Cu(MeCN)4PF6, is added to the mixture.

-

Reaction Progression: The reaction is stirred at room temperature or with gentle heating. The mechanism involves the in situ formation of an imino alcohol, which then reacts with a copper carbenoid generated from the diazomalonate, leading to cyclization and formation of the highly substituted morpholine ring.[8]

-

Workup and Purification: The reaction is quenched, and the product is purified via column chromatography. Subsequent functional group manipulations (e.g., ester reduction, decarboxylation) can be performed to yield the desired derivative, followed by hydrochloride salt formation.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is critical for optimizing lead compounds. For the 3-(4-chlorophenyl)morpholine scaffold, key modifications can drastically alter biological activity.

| Modification Site | Structural Change | Typical Effect on Activity/Properties | Rationale |

| Phenyl Ring (C3) | Shifting Chloro (2- or 3-position) | Alters binding geometry and electronics, often reducing potency compared to the 4-position. | The 4-position provides a specific vector that fits well into many hydrophobic pockets. |

| Replacing Chloro (e.g., -F, -Br, -CF3) | Modulates lipophilicity and potential for halogen bonding. Potency is highly target-dependent. | Fine-tunes electronic properties and size to optimize target engagement. | |

| Morpholine Nitrogen (N4) | Alkylation/Arylation | Introduces new interaction points; crucial for targeting specific receptors (e.g., GPCRs). | N-substituents can extend into solvent-exposed regions or secondary binding pockets. |

| Acylation | Generally decreases basicity and may improve cell permeability; often used for prodrugs. | Modifies pharmacokinetic profile and metabolic stability. | |

| Morpholine Ring (C2, C5, C6) | Alkyl Substitution | Can provide conformational restriction, improve metabolic stability, or introduce new chiral centers. | Substituents can block metabolic hotspots or provide additional hydrophobic interactions. |

SAR Visualization

Caption: Key Structure-Activity Relationship points on the morpholine scaffold.

Pharmacological Applications and Therapeutic Potential

The 3-(4-Chlorophenyl)morpholine scaffold is a versatile intermediate used in the synthesis of compounds targeting a wide array of biological systems.[6][10]

| Therapeutic Area | Biological Target(s) | Rationale & Examples |

| Neurological Disorders | Dopamine Receptors (D2, D3), Serotonin Receptors | The rigid scaffold mimics endogenous ligands. Derivatives have been explored as antagonists for CNS disorders.[11] |

| Pain & Inflammation | Opioid Receptors, COX enzymes | The core structure is found in molecules with analgesic and anti-inflammatory properties.[6][8] |

| Oncology | Protein Kinases (e.g., mTOR), Topoisomerase II | The morpholine moiety can improve solubility and pharmacokinetic profiles of kinase inhibitors. The overall structure can intercalate or bind to enzyme active sites.[1][4][7] |

| Agrochemicals | Various enzyme systems in pests/fungi | Used as a building block for fungicides and other crop protection agents due to its stability and biological activity.[6][10] |

Detailed Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)morpholin-3-one

This protocol details the critical cyclization step, a self-validating system where successful ring closure is confirmed by characterization.

Materials & Reagents:

-

N-(2-chloro-1-(4-chlorophenyl)ethyl)acetamide (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexanes (3x), and the NaH is dried under a stream of argon.

-

Solvent Addition: Anhydrous THF is added to the flask via cannula to create a slurry. The suspension is cooled to 0 °C in an ice-water bath.

-

Substrate Addition: A solution of N-(2-chloro-1-(4-chlorophenyl)ethyl)acetamide (1.0 eq) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH4Cl solution at 0 °C to neutralize the excess NaH.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3x).

-

Washing & Drying: The combined organic layers are washed with water, then with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

Purification & Characterization: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-(4-Chlorophenyl)morpholin-3-one. The structure is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Directions

The this compound framework represents a cornerstone in modern medicinal chemistry. Its synthesis is well-established through multiple, robust pathways that can be tailored for diversity-oriented synthesis or large-scale production. The predictable influence of its core components on the physicochemical and pharmacological properties of its derivatives makes it an invaluable scaffold for drug discovery.[6]

Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic methods, including asymmetric catalysis and flow chemistry applications. Further exploration of this scaffold in new therapeutic areas, driven by high-throughput screening and computational docking studies, will undoubtedly uncover new lead compounds with improved efficacy and safety profiles.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 8. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 11. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 3-(4-Chlorophenyl)morpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(4-Chlorophenyl)morpholine hydrochloride is a research compound for which extensive public pharmacokinetic data is not available. This guide, therefore, provides a comprehensive framework and series of established protocols for determining its pharmacokinetic profile, rather than presenting existing data. The methodologies described herein are standard in the field of drug metabolism and pharmacokinetics (DMPK) for the evaluation of novel small molecules.

Introduction: The Role of Pharmacokinetics in Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory to the clinic is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, often described as what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] A comprehensive ADME profile is critical for predicting a drug's efficacy and safety, establishing appropriate dosing regimens, and anticipating potential drug-drug interactions.[4] For novel structures like this compound, a substituted morpholine, early and systematic PK profiling is paramount to identify potential liabilities and guide medicinal chemistry efforts. The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and for its metabolic stability.[4][5] However, its presence can also influence interactions with drug-metabolizing enzymes.[4][6]

This technical guide outlines a strategic, multi-tiered approach to elucidate the pharmacokinetic characteristics of this compound, beginning with fundamental physicochemical and in vitro assays and progressing to definitive in vivo studies in preclinical species.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

Early-stage in vitro ADME assays are cost-effective, high-throughput methods to gain initial insights into a compound's drug-like properties.[7] These studies are performed in controlled laboratory settings, using subcellular fractions or cell-based systems to predict the behavior of the compound in a living organism.[2][8]

Physicochemical Properties

The intrinsic properties of a molecule govern its behavior in biological systems. Two key parameters are solubility and lipophilicity.

-

Aqueous Solubility: A drug must be in solution to be absorbed. Poor solubility can be a major hurdle to achieving adequate drug exposure.

-

Lipophilicity (LogD): The LogD (distribution coefficient at a specific pH, typically 7.4) measures a compound's preference for a lipid versus an aqueous environment. It influences permeability, plasma protein binding, and metabolism.[9]

Table 1: Key Physicochemical Assays

| Parameter | Assay Type | Rationale & Interpretation |

| Solubility | Kinetic or Thermodynamic Solubility | Determines the maximum concentration of the compound that can be dissolved in an aqueous buffer (e.g., PBS at pH 7.4). Low solubility may predict poor absorption. |

| Lipophilicity | Shake-flask or HPLC-based LogD₇.₄ | Measures the partitioning between octanol and buffer at pH 7.4. A LogD in the range of 1-3 is often optimal for oral absorption. |

In Vitro ADME Assays

A standard panel of in vitro assays provides crucial data on a compound's likely absorption, metabolic fate, and potential for drug-drug interactions.[1][7]

Table 2: Standard Tier 1 In Vitro ADME Screening Panel

| ADME Process | Assay | Experimental System | Key Output | Interpretation for this compound |

| Absorption | Caco-2 Permeability | Human colon adenocarcinoma cell line | Apparent Permeability (Papp) | High Papp suggests good potential for oral absorption. Also identifies if the compound is a substrate for efflux transporters like P-gp. |

| Metabolism | Metabolic Stability | Human and Rat Liver Microsomes (HLM, RLM) | Half-life (t½), Intrinsic Clearance (CLint) | A short half-life suggests rapid metabolism, which may lead to low oral bioavailability and require frequent dosing.[9] |

| Distribution | Plasma Protein Binding (PPB) | Equilibrium Dialysis (e.g., RED) or Ultrafiltration | Percent Bound (%) | High PPB (>99%) means only a small fraction of the drug is free to exert its pharmacological effect.[9] |

| Drug Interactions | CYP450 Inhibition | Recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) | IC₅₀ (Inhibitory Concentration 50%) | A low IC₅₀ indicates a high potential for inhibiting the metabolism of other drugs, leading to drug-drug interactions. |

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

Causality: Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs. This assay is a primary screen to predict hepatic clearance in vivo.[1] A compound that is rapidly metabolized here will likely have high first-pass metabolism and poor oral bioavailability.

Methodology:

-

Preparation: this compound is incubated at a low concentration (e.g., 1 µM) with human liver microsomes in a phosphate buffer at 37°C.

-

Initiation: The metabolic reaction is started by adding the cofactor NADPH.

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[10][11]

-

Data Processing: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance.

Part 2: In Vivo Pharmacokinetic Studies in Preclinical Species

Following promising in vitro data, in vivo studies are conducted to understand how the drug behaves in a whole organism.[8] Rodents, such as rats or mice, are typically the first species used.[3][12][13]

Study Design: The Single-Dose PK Study

The cornerstone of in vivo profiling is the single-dose PK study, which is essential for understanding a drug's exposure and disposition.[3][13] This typically involves administering the compound by both an intravenous (IV) and an oral (PO) route to different groups of animals.

-

Intravenous (IV) Administration: Bypasses absorption, providing direct information on distribution, metabolism, and excretion. Key parameters derived include Clearance (CL), Volume of Distribution (Vd), and Half-life (t½).

-

Oral (PO) Administration: Provides data on the rate and extent of absorption. Key parameters include Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and Area Under the Curve (AUC).

Causality: Comparing the AUC from the oral dose to the AUC from the IV dose allows for the calculation of Oral Bioavailability (%F) , a critical parameter that measures the fraction of the administered oral dose that reaches systemic circulation.

Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow for a typical rodent single-dose pharmacokinetic study.

Bioanalytical Method Development

A robust and validated bioanalytical method is the foundation of any PK study.[10][11] Its purpose is to accurately and precisely quantify the concentration of this compound in biological matrices like plasma.

Core Requirements for the Bioanalytical Method (LC-MS/MS):

-

Selectivity: The method must be able to distinguish the analyte from endogenous components in the plasma.[10]

-

Accuracy & Precision: The measured concentrations must be close to the true values and be reproducible.[10]

-

Sensitivity: The Lower Limit of Quantification (LLOQ) must be low enough to measure concentrations at the tail end of the PK profile.

-

Stability: The analyte must be stable during sample collection, processing, and storage.[11]

Preliminary Safety and Dose Range Finding

Before initiating formal PK studies, a dose range-finding or acute toxicity study is often performed.[14][15] This involves administering single, escalating doses to a small number of animals to identify a maximum tolerated dose (MTD).[16] This information is crucial for selecting appropriate and safe dose levels for the main PK studies and provides preliminary safety data.[14][15] Animals are typically observed for 14 days for signs of toxicity.[14][17]

Part 3: Data Interpretation and Next Steps

The data generated from the in vitro and in vivo studies are synthesized to form a complete picture of the compound's pharmacokinetic profile.

Table 3: Hypothetical Pharmacokinetic Data Summary for this compound in Rat

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |

| t½ (h) | 4.5 | 4.7 | Moderate elimination half-life. |

| CL (mL/min/kg) | 15 | - | Clearance is low relative to liver blood flow, suggesting metabolism is not extremely rapid. |

| Vd (L/kg) | 3.0 | - | Moderate volume of distribution, suggesting some tissue penetration. |

| AUC (ng*h/mL) | 1100 | 4400 | Dose-proportional exposure is observed. |

| Cmax (ng/mL) | - | 950 | Peak plasma concentration after oral dosing. |

| Tmax (h) | - | 1.0 | Rapidly absorbed after oral administration. |

| F (%) | - | 40% | Moderate oral bioavailability. |

Expert Analysis & Forward Plan: Based on this hypothetical profile, this compound exhibits several favorable drug-like properties, including rapid absorption, a moderate half-life, and moderate oral bioavailability. The low clearance predicted by the in vitro microsomal stability assay is consistent with the in vivo data.

Next steps in the drug development process would include:

-

Metabolite Identification: Identifying the major metabolites to understand metabolic pathways and ensure they are not pharmacologically active or toxic.[2]

-

Pharmacokinetics in a Non-Rodent Species: Evaluating the PK profile in a second species (e.g., dog or non-human primate) as required for regulatory submissions.[15]

-

PK/PD Modeling: Integrating pharmacokinetic data with pharmacodynamic (efficacy) data to establish a relationship between drug exposure and therapeutic effect.

By following this structured approach, researchers can build a comprehensive and reliable pharmacokinetic profile for this compound, enabling informed decisions on its potential for further development as a therapeutic candidate.

References

- 1. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 2. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. admescope.com [admescope.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. fda.gov [fda.gov]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. Single dose acute toxicity studies | NC3Rs [nc3rs.org.uk]

- 17. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to the Preliminary Toxicological Evaluation of 3-(4-Chlorophenyl)morpholine hydrochloride

Abstract

This technical guide provides a detailed framework for conducting preliminary toxicology studies on 3-(4-Chlorophenyl)morpholine hydrochloride (CAS RN: 1170797-92-8), a versatile intermediate in pharmaceutical and agrochemical development.[1] Given its potential application in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, a thorough understanding of its safety profile is paramount.[1] This document outlines a phased, scientifically-driven approach, from in silico and in vitro assessments to foundational in vivo studies. The methodologies described herein are grounded in established regulatory principles, such as the International Council for Harmonisation (ICH) guidelines, and are designed to provide a robust initial characterization of the compound's toxicological properties. The ultimate goal is to identify potential hazards, establish a preliminary safety margin, and inform the decision-making process for further drug development.